molecular formula C8H6FO3- B11928453 2-Fluoro-p-anisic Acid

2-Fluoro-p-anisic Acid

Cat. No.: B11928453
M. Wt: 169.13 g/mol
InChI Key: UPWMPIKNUXTWFP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by a fluorine atom and a methoxy group, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methoxybenzoic acid can be synthesized from 2-fluoro-4-methoxybenzaldehyde through an oxidation reaction. The aldehyde group is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of 2-fluoro-4-methoxybenzoic acid often involves the use of catalytic processes to enhance yield and efficiency. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal reaction conditions .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

Scientific Research Applications

2-Fluoro-4-methoxybenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In medicinal chemistry, it is used to develop new drugs with potential therapeutic effects. Additionally, it is employed in the study of enzyme inhibition and molecular interactions .

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-4-hydroxybenzoic acid
  • 2-Fluoro-4-methylbenzoic acid
  • 4-Fluoro-2-methoxybenzoic acid

Comparison: 2-Fluoro-4-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, compared to its analogs. The presence of the methoxy group also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H6FO3-

Molecular Weight

169.13 g/mol

IUPAC Name

2-fluoro-4-methoxybenzoate

InChI

InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)/p-1

InChI Key

UPWMPIKNUXTWFP-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)[O-])F

Origin of Product

United States

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